

# An In-depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-3-methoxypicolinic acid

Cat. No.: B1372226

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CAS Number: 1142191-66-9

This technical guide provides a comprehensive overview of **5-Bromo-3-methoxypicolinic acid**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, and its potential applications, underpinned by scientific principles and references to authoritative sources.

## Introduction and Significance

**5-Bromo-3-methoxypicolinic acid** is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.[1] Picolinic acids and their derivatives are known to be important scaffolds in the development of therapeutic agents and agrochemicals.[2] The specific substitution pattern of this molecule suggests its potential utility in creating compounds that can interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromo-3-methoxypicolinic acid** is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

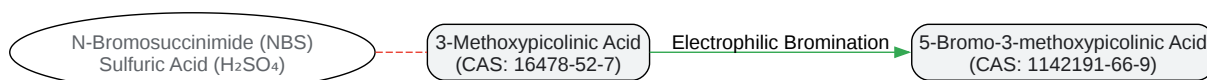
Property	Value	Source(s)
CAS Number	1142191-66-9	[3][4][5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[3][6][8]
Molecular Weight	232.03 g/mol	[3][6][8]
IUPAC Name	5-bromo-3-methoxy-2-pyridinecarboxylic acid	
Appearance	Solid (typically light brown to yellow)	[1]
Boiling Point (Predicted)	333.8 ± 42.0 °C at 760 mmHg	
Density (Predicted)	1.713 ± 0.06 g/cm <sup>3</sup>	[9]
Purity	Typically ≥95%	[1][6]
Storage Conditions	2-8°C, under inert gas	[1]

## Synthesis and Mechanism

While a specific, peer-reviewed synthesis for **5-Bromo-3-methoxypicolinic acid** is not readily available in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds. The proposed two-step synthesis starts from commercially available 3-methoxypicolinic acid.

## Proposed Synthetic Pathway

The synthesis involves the electrophilic bromination of the 3-methoxypicolinic acid backbone. The methoxy group is an ortho-, para-director; however, the pyridine nitrogen and the carboxylic acid are deactivating groups. The position para to the methoxy group (C5) is the most likely site for bromination.



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Caption: Proposed synthesis of **5-Bromo-3-methoxypicolinic acid**.

## Detailed Experimental Protocol

This protocol is a guideline based on general procedures for the bromination of aromatic compounds.[10] Researchers should perform small-scale trials to optimize reaction conditions.

### Step 1: Electrophilic Bromination of 3-Methoxypicolinic Acid

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxypicolinic acid (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath).
- **Addition of Brominating Agent:** Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid like sulfuric acid is crucial for activating the aromatic ring towards electrophilic substitution.[10]
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Bromo-3-methoxypicolinic acid**.

## Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized **5-Bromo-3-methoxypicolinic acid**. While specific spectra for this compound are not widely published, the expected data can be predicted based on its structure.

Analytical Technique	Expected Observations
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The aromatic protons will likely appear as doublets in the downfield region ( $\delta$ 7.5-8.5 ppm). The methoxy protons will appear as a singlet around $\delta$ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, likely further downfield.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal ( $\delta$ 165-175 ppm). The aromatic carbons will appear in the range of $\delta$ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around $\delta$ 55-60 ppm.
Infrared (IR) Spectroscopy	The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 $\text{cm}^{-1}$ . <sup>[11][12]</sup> A sharp C=O stretching vibration for the carbonyl group will be present around 1700-1730 $\text{cm}^{-1}$ . <sup>[11][12]</sup> C-O stretching for the methoxy group and the carboxylic acid will be observed in the fingerprint region (1000-1300 $\text{cm}^{-1}$ ). <sup>[11][12]</sup> Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. <sup>[13][14]</sup> Fragmentation patterns would likely involve the

loss of the methoxy group (-OCH<sub>3</sub>), the carboxylic acid group (-COOH), or bromine.

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## Applications in Research and Development

**5-Bromo-3-methoxypicolinic acid** is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structural features make it an attractive starting material for the development of novel compounds in the following areas:

- **Drug Discovery:** Substituted picolinic acids are core structures in many pharmaceutical compounds. The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the final molecule.
- **Agrochemicals:** Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. **5-Bromo-3-methoxypicolinic acid** can serve as a building block for the synthesis of new agrochemicals with improved efficacy and selectivity.
- **Materials Science:** The pyridine ring can act as a ligand for metal complexes, and the functional groups on the ring can be used to tune the electronic and photophysical properties of these materials.

While specific examples of blockbuster drugs or widely used agrochemicals directly synthesized from **5-Bromo-3-methoxypicolinic acid** are not prominent in the public domain, its presence in the catalogs of numerous chemical suppliers indicates its utility in early-stage research and discovery programs.

## Safety and Handling

As a laboratory chemical, **5-Bromo-3-methoxypicolinic acid** should be handled with appropriate safety precautions.

- **Hazard Statements:** It is classified as an irritant.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

- **Precautionary Measures:** Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials.<sup>[1]</sup>

## Conclusion

**5-Bromo-3-methoxypicolinic acid**, with its unique combination of functional groups, is a valuable and versatile building block for synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in their efforts to discover and develop new molecules with significant scientific and commercial potential.

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## References

1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatoxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
4. scs.illinois.edu [scs.illinois.edu]
5. 5-Bromo-3-methoxypicolinic acid(1142191-66-9) <sup>1</sup>H NMR [m.chemicalbook.com]
6. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceready.com.au [scienceready.com.au]
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